molecular formula C15H22N4O4S B2644522 pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 1421516-67-7

pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No. B2644522
CAS RN: 1421516-67-7
M. Wt: 354.43
InChI Key: UEMMNUQZTKEXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The general formula for an ester is RCOOR’, where R and R’ can be a variety of different organic groups . The specific structure of an ester can greatly influence its properties and reactivity.

Chemical Reactions of Esters Esters can undergo a variety of chemical reactions. One of the most common is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Research into compounds with similar structural features has shown significant promise in antiviral and antimicrobial applications. For example, studies on polyketides and related compounds from fungi like Penicillium purpurogenum have identified molecules with significant antiviral activity against strains like H1N1, suggesting that compounds with intricate molecular structures, such as the one , may have potential uses in combating viral infections (Hui Wang et al., 2011).

Antioxidant Properties

Similarly, compounds extracted from marine and terrestrial sources, characterized by complex ester and ether functionalities, have been shown to possess potent antioxidant activities. This suggests that the compound could be researched for its antioxidative properties, which are crucial in pharmaceutical and food industries to mitigate oxidative stress and prolong shelf life of products (K. Chakraborty et al., 2016).

Chemical Synthesis and Modification

On the synthesis side, compounds with similar structures have been utilized as intermediates in the synthesis of more complex molecules. The detailed steps involved in these syntheses can provide a blueprint for how the compound might be modified or used as a precursor for the synthesis of new drugs or materials with desired properties (K. C. Blieszner et al., 1980).

Natural Product Research

The isolation of new compounds from natural sources, such as fungi and seaweeds, often involves molecules with comparable complexity. These studies are essential for discovering new drugs and understanding the biodiversity of chemical compounds in nature. The exploration of marine fungi and other organisms for compounds with unique structures and properties indicates the potential for pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate to be a subject of interest in natural product research (Yanping Liu et al., 2014).

Mechanism of Action

The mechanism of ester formation involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule .

Physical and Chemical Properties of Esters Esters have diverse physical and chemical properties that depend on their specific structure. They are often volatile and have characteristic fragrances. Some esters are used as solvents due to their ability to dissolve a wide range of substances .

Safety and Hazards

Like all chemicals, esters should be handled with care. They can be irritants and may be harmful if ingested or inhaled in large quantities . Always refer to the specific safety data sheet for the ester you are working with.

Future Directions

Research involving esters continues to be a vibrant field. Their use as solvents and in various syntheses opens a myriad of possibilities in scientific research .

properties

IUPAC Name

pentyl 2-(8-ethylsulfanyl-3-methyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-4-6-7-8-23-10(20)9-19-11-12(16-15(19)24-5-2)18(3)14(22)17-13(11)21/h4-9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMMNUQZTKEXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CN1C2=C(N=C1SCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pentyl 2-(8-(ethylthio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

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